

Core Molecular and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Cyanophenyl isocyanate*

Cat. No.: *B1586130*

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2-Cyanophenyl isocyanate, also known as 2-isocyanatobenzonitrile, is an aromatic organic compound featuring both a nitrile ($-C\equiv N$) and an isocyanate ($-N=C=O$) functional group. This dual functionality makes it a highly valuable and reactive building block in synthetic chemistry. The ortho-positioning of these groups can influence its reactivity and the conformational properties of its derivatives.

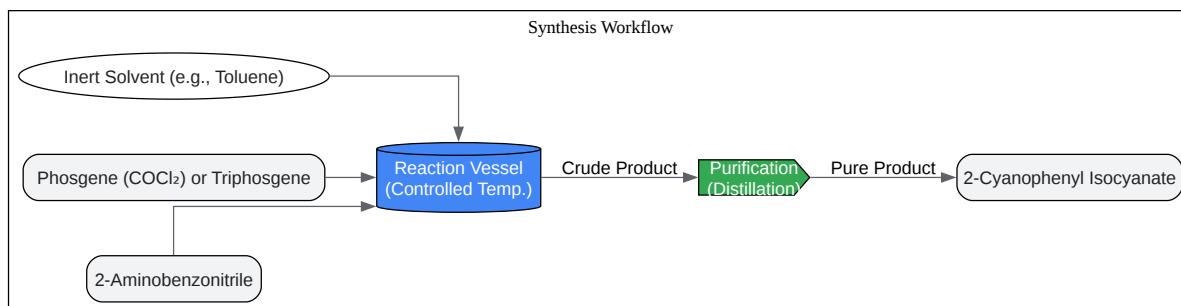
The fundamental physicochemical properties of **2-cyanophenyl isocyanate** are summarized in the table below. This data is essential for reaction planning, purification, and safety assessments.

Property	Value	Source(s)
Molecular Weight	144.13 g/mol	[1]
Molecular Formula	C ₈ H ₄ N ₂ O	
CAS Number	42066-86-4	
Appearance	Off-white to light yellow solid	[2]
Melting Point	61 °C	
Boiling Point	266.2 °C at 760 mmHg	
Density	1.09 g/cm ³	[1]
Solubility	Reacts with water. Soluble in many organic solvents (e.g., DCM, THF, Toluene).	
InChI Key	FQLNVWAFXQUXGW-UHFFFAOYSA-N	[1]

Synthesis of 2-Cyanophenyl Isocyanate

The most common and industrially scalable method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amine. In this case, 2-aminobenzonitrile serves as the precursor. The process involves reacting the amine with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.

The causality for this choice of reaction is twofold: it is a high-yielding and relatively straightforward conversion. The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.



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Caption: General workflow for the synthesis of **2-cyanophenyl isocyanate**.

Experimental Protocol: Representative Synthesis via Phosgenation

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in Section 4.

Objective: To synthesize **2-cyanophenyl isocyanate** from 2-aminobenzonitrile.

Materials:

- 2-Aminobenzonitrile
- Toluene (anhydrous)
- Phosgene (or triphosgene as a safer alternative)
- Inert gas (Nitrogen or Argon)

- Standard glassware for inert atmosphere reactions

Methodology:

- System Preparation: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet for inert gas, a condenser, and a dropping funnel. The entire system must be thoroughly dried and purged with nitrogen. The choice of an inert atmosphere is critical because isocyanates and phosgene are highly reactive with moisture.
- Reagent Charging: Dissolve 2-aminobenzonitrile in anhydrous toluene and charge it into the reaction flask. Toluene is selected as the solvent due to its inertness under the reaction conditions and its appropriate boiling point for the subsequent heating step.
- Phosgenation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of phosgene in toluene (or a solution of triphosgene) via the dropping funnel. The low temperature is maintained to control the initial exothermic reaction and prevent the formation of unwanted side products, such as symmetrical ureas.
- Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C). The progress of the reaction can be monitored by the cessation of HCl gas evolution (which should be scrubbed through a basic solution). Heating is necessary to facilitate the elimination of HCl from the intermediate carbamoyl chloride.
- Work-up and Purification: Once the reaction is complete, cool the mixture and purge with nitrogen to remove any excess phosgene and HCl. The solvent is then removed under reduced pressure. The crude **2-cyanophenyl isocyanate** is purified by vacuum distillation. The purity of the final product should be confirmed using IR and NMR spectroscopy.

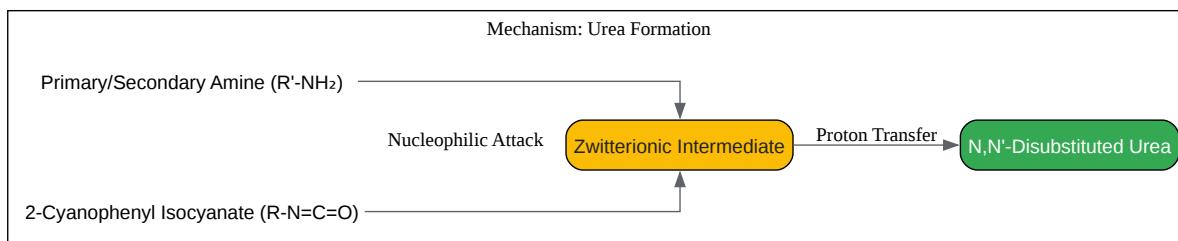
Chemical Reactivity and Key Synthetic Applications

The isocyanate group is a powerful electrophile. The central carbon atom is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Primary Application: Synthesis of Substituted Ureas

A primary application of **2-cyanophenyl isocyanate** in drug development is its reaction with primary or secondary amines to form N,N'-disubstituted ureas. Many modern pharmaceuticals, including kinase inhibitors, contain a diaryl urea moiety, which often acts as a hydrogen bond donor-acceptor hinge.

The reaction is typically rapid, high-yielding, and proceeds under mild conditions, making it ideal for creating libraries of compounds for screening.



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Caption: Nucleophilic attack of an amine on the isocyanate carbon.

Experimental Protocol: Synthesis of a Representative Urea Derivative

Objective: To synthesize 1-(2-cyanophenyl)-3-phenylurea.

Materials:

- **2-Cyanophenyl isocyanate**
- Aniline
- Dichloromethane (DCM, anhydrous)

- Inert gas (Nitrogen or Argon)

Methodology:

- Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve **2-cyanophenyl isocyanate** (1.0 eq.) in anhydrous DCM. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate to the corresponding amine, which would lead to symmetric urea byproducts.
- Amine Addition: In a separate flask, dissolve aniline (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred isocyanate solution at room temperature. The reaction is typically exothermic, and for more reactive amines, cooling might be necessary.
- Reaction Monitoring: The reaction is usually complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC) or by the disappearance of the characteristic isocyanate peak ($\sim 2250 \text{ cm}^{-1}$) in the IR spectrum.
- Product Isolation: Upon completion, the urea product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization. The solid product is then collected by filtration, washed with a small amount of cold DCM or ether to remove any unreacted starting materials, and dried under vacuum.
- Characterization: The identity and purity of the resulting 1-(2-cyanophenyl)-3-phenylurea are confirmed by melting point, NMR, and IR spectroscopy.

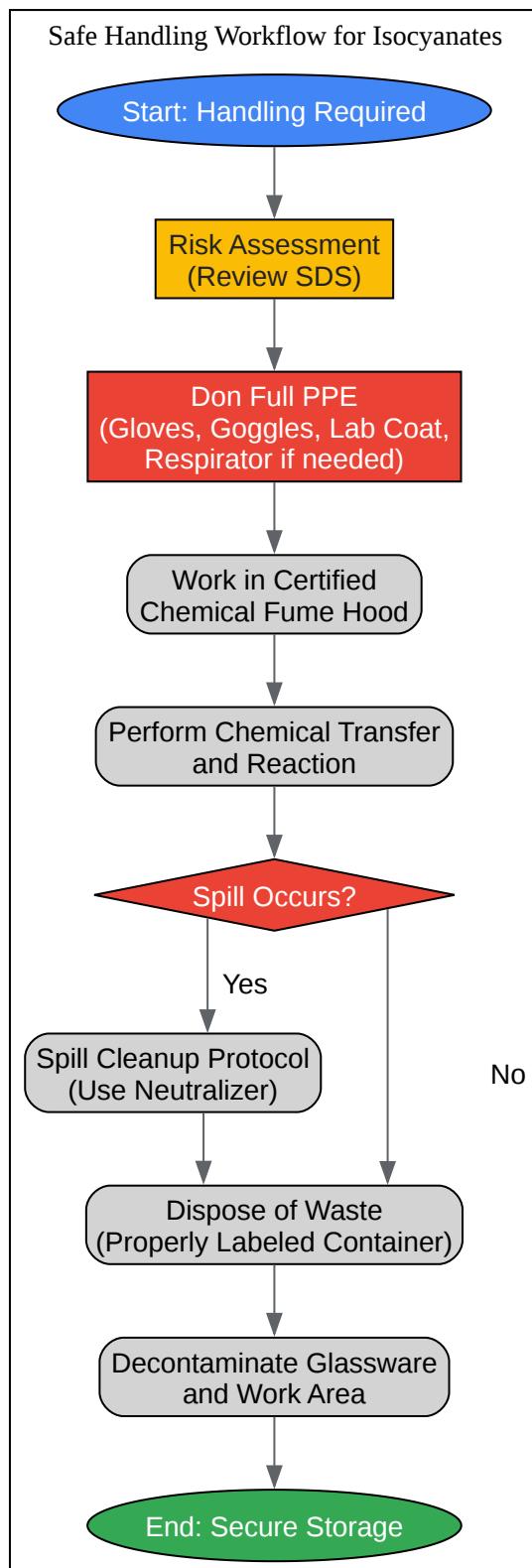
Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of **2-cyanophenyl isocyanate** and its derivatives.

Technique	Expected Signature for 2-Cyanophenyl Isocyanate
FT-IR	Very strong, sharp absorption band at ~2250-2270 cm^{-1} (-N=C=O stretch). Strong, sharp absorption at ~2220-2230 cm^{-1} (-C≡N stretch). Aromatic C-H and C=C stretches in the 3100-3000 cm^{-1} and 1600-1450 cm^{-1} regions, respectively.
^1H NMR	Complex multiplet signals in the aromatic region (typically ~7.0-7.8 ppm) corresponding to the four protons on the benzene ring.
^{13}C NMR	Signal for the isocyanate carbon (~120-130 ppm). Signal for the nitrile carbon (~115-120 ppm). Multiple signals in the aromatic region (~110-140 ppm).
Mass Spec.	Molecular ion peak (M^+) corresponding to the calculated molecular weight (144.13).

Safety, Handling, and Storage

Isocyanates are potent respiratory sensitizers and irritants. Inhalation of vapors or aerosols can lead to allergic asthma-like reactions, which can be life-threatening. Direct contact can cause skin and eye irritation.^{[2][3][4]} Therefore, strict adherence to safety protocols is mandatory.



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Caption: A logical workflow for the safe handling of isocyanates.

Personal Protective Equipment (PPE):

- Respiratory Protection: Work must be conducted in a certified chemical fume hood. For operations with a higher risk of aerosol generation, a supplied-air respirator may be necessary.[3]
- Eye Protection: Chemical safety goggles are mandatory.
- Hand Protection: Use butyl rubber or other appropriate chemically resistant gloves. Nitrile gloves may offer insufficient protection for prolonged contact.
- Skin Protection: A lab coat and closed-toe shoes are required. An apron may be used for additional protection.[5]

Storage Requirements:

- Store in a tightly sealed container to prevent contact with moisture.[2] The reaction with water produces carbon dioxide gas, which can lead to dangerous pressure buildup.
- Keep in a cool, dry, and well-ventilated area.
- Store away from incompatible materials such as amines, alcohols, acids, and bases.[5]

First Aid:

- Inhalation: Move the person to fresh air immediately. Seek medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

Conclusion

2-Cyanophenyl isocyanate is a chemical reagent of significant value, defined by its precise molecular weight of 144.13 g/mol and its potent reactivity. Its utility as a precursor for substituted ureas and other derivatives makes it a key component in the toolkit of medicinal

and synthetic chemists. However, its hazardous nature demands a thorough understanding and rigorous implementation of safety protocols. This guide provides the foundational knowledge and practical protocols necessary to utilize this compound effectively and safely in a research and development setting.

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- To cite this document: BenchChem. [Core Molecular and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586130#2-cyanophenyl-isocyanate-molecular-weight>

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